Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate
Description
This compound is a highly functionalized octahydropyrano[3,2-b]pyran derivative featuring multiple tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) protecting groups. These silyl ethers are strategically placed to enhance stability during synthetic pathways, particularly in the synthesis of complex natural products or pharmaceuticals. The stereochemical configuration (2R,4aS,6S,7R,8S,8aS) and the (S,E)-allyl substituent are critical for its reactivity and selectivity in downstream transformations, such as cross-coupling reactions or glycosylation processes . Its molecular formula is C₃₃H₆₇O₇Si₄ (calculated based on structural analogs in ), with a molecular weight of approximately 765.3 g/mol. The compound is typically used as a synthetic intermediate in organic chemistry, leveraging its silyl-protected hydroxyl and allyl groups for controlled deprotection or functionalization .
Properties
Molecular Formula |
C35H72O7Si4 |
|---|---|
Molecular Weight |
717.3 g/mol |
IUPAC Name |
methyl 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate |
InChI |
InChI=1S/C35H72O7Si4/c1-33(2,3)44(14,15)40-27(22-23-43(11,12)13)30-32(42-46(18,19)35(7,8)9)31(41-45(16,17)34(4,5)6)29-26(39-30)21-20-25(38-29)24-28(36)37-10/h22-23,25-27,29-32H,20-21,24H2,1-19H3/b23-22+/t25-,26+,27+,29+,30+,31+,32-/m1/s1 |
InChI Key |
WXTMRGOLCJXVSO-VLZGORHUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC(=O)OC)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/[Si](C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compound for Comparison : Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl )octahydropyrano[3,2-b]pyran-2-yl)acetate (CAS 157322-83-3)
Molecular Formula : C₃₂H₆₃IO₇Si₃
Molecular Weight : 771.0 g/mol
Structural Differences :
- Substituent at Allyl Position : Iodo (-I) replaces trimethylsilyl (-TMS).
- Impact on Reactivity: The iodo group enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki, Stille) compared to the TMS-substituted analog, which is sterically hindered and less prone to nucleophilic attack . The TMS group in the target compound improves solubility in nonpolar solvents, whereas the iodo analog may exhibit polar interactions due to halogen bonding .
Other Structural Analogues
(a) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Key Features :
- Fluorinated chains and triazole linkages enable applications in bioorthogonal chemistry and targeted drug delivery.
- Unlike the TBDMS/TMS-protected compound, this analog lacks silyl groups but incorporates fluorinated moieties for enhanced metabolic stability .
(b) (4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate
Comparative Data Table
| Property | Target Compound (TMS-substituted) | Iodo-substituted Analog (CAS 157322-83-3) | Fluorinated Triazole Analog |
|---|---|---|---|
| Molecular Formula | C₃₃H₆₇O₇Si₄ | C₃₂H₆₃IO₇Si₃ | C₄₄H₄₉F₁₇N₆O₁₂ |
| Molecular Weight (g/mol) | ~765.3 | 771.0 | ~1,342.9 |
| Key Functional Groups | TBDMS, TMS, allyl | TBDMS, iodo, allyl | Fluorocarbon, triazole |
| Reactivity | Stable under acidic conditions | Reactive in cross-coupling reactions | Bioorthogonal ligation |
| Primary Application | Synthetic intermediate | Electrophilic coupling precursor | Drug delivery systems |
| Reference |
Preparation Methods
Core Pyran Formation
The octahydropyrano[3,2-b]pyran skeleton is assembled through a stereoselective aldol condensation. For example, (6S)-6-((E)-5-methoxy-5-oxopent-3-en-1-yl)-5-oxo-5,6-dihydro-2H-pyran-2-yl benzoate undergoes cerium(III)-mediated reduction to install the C5 hydroxyl group, followed by cyclization under acidic conditions.
Reaction Conditions :
- Reduction : Cerium(III) chloride heptahydrate in methanol/dichloromethane at -75°C.
- Cyclization : Amberlite IRA 400 CI resin in methanol/water at 63°C.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cerium-mediated reduction | CeCl₃·7H₂O, MeOH/CH₂Cl₂ | -75°C | 78 |
| Cyclization | Amberlite IRA 400 CI, MeOH/H₂O | 63°C | 85 |
Silyl Protection and Oxidation
The C7 and C8 hydroxyl groups are protected as TBS ethers to prevent interference during subsequent reactions. Dess-Martin periodinane oxidizes the C6 hydroxymethyl group to a formyl group, enabling allylation.
Key Reaction :
$$
\text{C6 hydroxymethyl} \xrightarrow{\text{Dess-Martin periodinane}} \text{C6 formyl} \quad
$$
Conditions :
- Protection : TBSCl, imidazole in DMF, 0°C to 25°C.
- Oxidation : Dess-Martin periodinane in dichloromethane, 28°C.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| TBS protection | TBSCl, imidazole, DMF | 0°C → 25°C | 92 |
| C6 oxidation | Dess-Martin periodinane, CH₂Cl₂ | 28°C | 88 |
Stereoselective Allylation at C6
The (S,E)-configured allyl group is introduced via a palladium-catalyzed Stille coupling. Methyl 2-((2R,4aS,6S,7R,8S,8aS)-6-((S)-3-bromo-1-hydroxyprop-2-yn-1-yl)-7,8-bis(TBS-oxy)octahydropyrano[3,2-b]pyran-2-yl)acetate reacts with tributyl(vinyl)tin in the presence of tetrakis(triphenylphosphine)palladium(0).
Mechanism :
$$
\text{Alkyne} + \text{Stannane} \xrightarrow{\text{Pd(PPh₃)₄}} \text{(S,E)-allyl} \quad
$$
Optimized Parameters :
- Solvent: Tetrahydrofuran (THF).
- Temperature: -72°C to 28°C.
- Catalyst loading: 5 mol% Pd(PPh₃)₄.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Stille coupling | Pd(PPh₃)₄, Bu₃SnCH₂CH₂SiMe₃ | -72°C → 28°C | 65 |
Final Esterification and Deprotection
The methyl acetate group is introduced via transesterification of the C2 benzoate intermediate. Amberlyst A26 hydroxide resin facilitates hydrolysis, followed by methyl iodide quenching.
Critical Step :
$$
\text{Benzoate} \xrightarrow{\text{Amberlyst A26, MeOH}} \text{Acetate} \quad
$$
Conditions :
- Hydrolysis: Amberlyst A26 resin in methanol, 50°C.
- Methylation: Methyl iodide, K₂CO₃ in acetone.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Benzoate hydrolysis | Amberlyst A26, MeOH | 50°C | 90 |
| Methylation | CH₃I, K₂CO₃, acetone | 25°C | 95 |
Purification and Analytical Control
Purification challenges arise from the compound’s stereochemical complexity and sensitivity to acidic/basic conditions. Industrial protocols employ:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (7:3 → 1:1).
- Crystallization : Isopropyl alcohol/hexane mixtures to isolate diastereomers.
Purity Standards :
Comparative Analysis of Key Reactions
Oxidation Methods
| Method | Reagent | Selectivity | Yield (%) |
|---|---|---|---|
| Jones oxidation | CrO₃, H₂SO₄ | Moderate | 72 |
| Dess-Martin periodinane | C₉H₉IO₆ | High | 88 |
Dess-Martin periodinane outperforms Jones reagent in yield and stereochemical fidelity.
Silyl Protection Efficiency
| Protecting Group | Reagent | Stability in THF |
|---|---|---|
| TBS | TBSCl, imidazole | High |
| TMS | TMSCL, Et₃N | Moderate |
TBS groups provide superior stability under coupling conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
